

# Efficacy of different bacterial strains for Acid Yellow 199 bioremediation.

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## Compound of Interest

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## Bacterial Bioremediation of Acid Yellow 199: A Comparative Analysis

The quest for effective and environmentally benign solutions for the treatment of industrial effluents has positioned bacterial bioremediation as a focal point of research. Among the myriad of pollutants, azo dyes like **Acid Yellow 199** present a significant challenge due to their complex aromatic structures and recalcitrant nature. This guide provides a comparative analysis of the efficacy of different bacterial strains in the bioremediation of **Acid Yellow 199**, supported by experimental data, to aid researchers and professionals in the field of environmental biotechnology and drug development.

## Performance Comparison of Bacterial Strains

The decolorization of **Acid Yellow 199** has been successfully demonstrated using different bacterial strains, with notable performances by *Shewanella oneidensis* MR-1 and a laccase-producing *Bacillus* sp. strain TR. A summary of their performance is presented in the table below.

Bacterial Strain	Decolorization Efficiency (%)	Time (hours)	Optimal pH	Optimal Temperature (°C)	Key Enzymes Involved	Culture Conditions
Shewanella oneidensis MR-1	78.25	Not Specified	6.0 - 8.0	Not Specified	Azoreductase, NADH-DCIP reductase	Microaerophilic
Bacillus sp. strain TR (Laccase)	76.4	96	7.0	37	Laccase	Submerged Fermentation

Note: The study on Bacillus sp. strain TR refers to the decolorization of "acid yellow." For the purpose of this comparison, it is assumed to be **Acid Yellow 199** or a structurally very similar compound.

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the experimental protocols employed in the key studies cited.

### Decolorization by Shewanella oneidensis MR-1

The study on Shewanella oneidensis MR-1 focused on its decolorization capacity under microaerophilic conditions.[\[1\]](#)

Bacterial Strain and Culture Medium:

- Bacterium: Shewanella oneidensis MR-1.
- Growth Medium: Luria-Bertani (LB) medium for maintenance and growth.
- Experimental Medium Composition:
  - Lactate: 2.0 g/L

- $\text{KH}_2\text{PO}_4$ : 1.5 g/L
- Yeast extract: 1.0 g/L
- NaCl: 0.5 g/L
- $\text{NH}_4\text{Cl}$ : 0.1 g/L
- **Acid Yellow 199** was added to the sterilized medium.

#### Decolorization Assay:

- *Shewanella oneidensis* MR-1 was cultured in the experimental medium containing **Acid Yellow 199**.
- The cultures were incubated under microaerophilic conditions.
- Decolorization was monitored by measuring the absorbance of the culture supernatant at the maximum wavelength of **Acid Yellow 199** (280 nm) using a UV-Vis spectrophotometer.[2]
- The percentage of decolorization was calculated by comparing the initial absorbance with the absorbance at different time intervals.

#### Enzyme Assays:

- The activities of NADH-DCIP reductase and azoreductase were measured to understand the enzymatic mechanism of decolorization.[1]

## Laccase-mediated Decolorization by *Bacillus* sp. strain TR

This research investigated the decolorization potential of a laccase enzyme produced by *Bacillus* sp. strain TR through submerged fermentation.[3]

#### Bacterial Strain and Laccase Production:

- Bacterium: *Bacillus* sp. strain TR.

- Fermentation Medium for Laccase Production: Optimized to have a pH of 7.0 and contain 1.0 g/L of maltose and 3.0 g/L of ammonium acetate.
- Incubation Conditions: The culture was incubated for 96 hours at 37°C.

#### Decolorization Experiment:

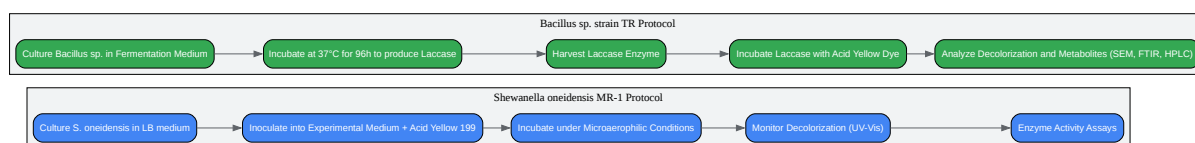
- The laccase enzyme produced by *Bacillus* sp. strain TR was harvested from the fermentation broth.
- The decolorization assay was performed by adding the laccase to a solution containing Acid Yellow dye.
- The reaction mixture was incubated for 96 hours.
- Decolorization efficiency was determined by spectrophotometric analysis.

#### Analytical Methods:

- The surface changes of the substrate before and after laccase treatment were analyzed using Scanning Electron Microscopy (SEM).
- Fourier Transform Infrared Spectroscopy (FT-IR) was used to analyze the transformation of the azo bond.
- High-Performance Liquid Chromatography (HPLC) was employed to identify the formation of various intermediates during the degradation process.[3]

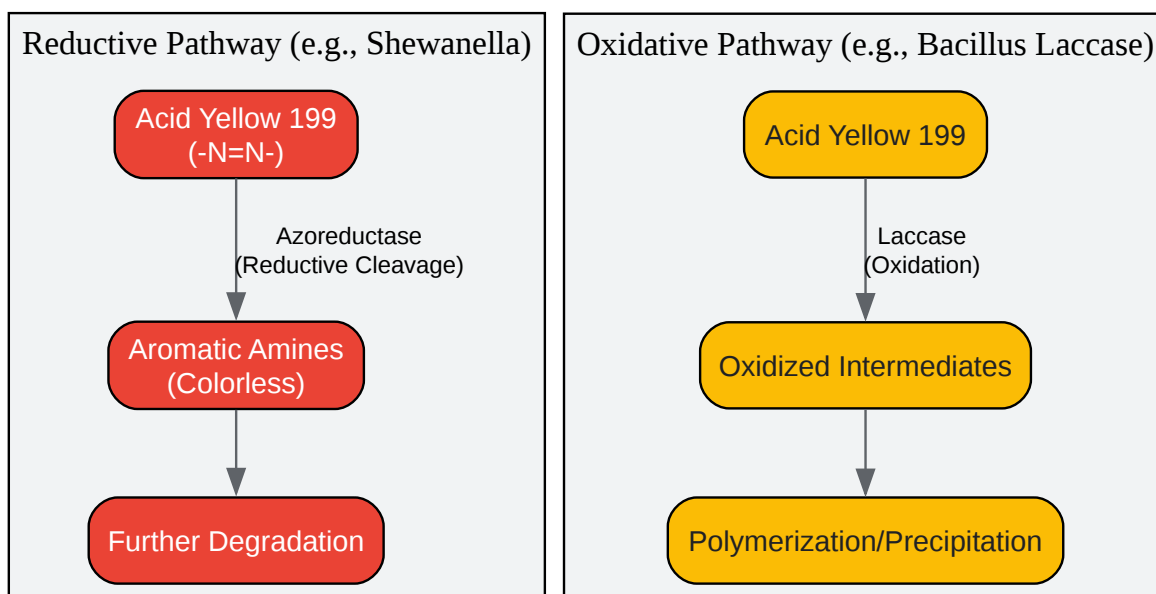
## Visualizing the Processes

Diagrams illustrating the experimental workflow and the proposed enzymatic degradation pathway can aid in understanding the bioremediation process.



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Caption: Experimental workflows for **Acid Yellow 199** decolorization.



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## References

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